Steric and Conformational Signature of the Cyclobutyl Group Differentiates the Compound from Piperazine and Acyclic Amine Analogs
The 4-cyclobutyl-1,4-diazepane ring introduces a sterically demanding, conformationally restricted basic centre that is absent in piperazine, piperidine, or open‑chain amine analogues. In H₃ receptor antagonist SAR, the cyclobutyl‑diazepane core (e.g., in JNJ‑39220675) delivers a human H₃ IC₅₀ of 1.6 nM, whereas closely related 4-cyclobutyl‑1,4-diazepanes with different N‑acyl substituents display IC₅₀ values ranging from 28 nM to >1 µM [1]. The target compound (2321335‑99‑1) incorporates this same core, and preliminary docking studies predict interactions with GABA receptors and COX enzymes that are not observed for the corresponding piperidine or N‑methyl‑diazepane analogs .
| Evidence Dimension | Histamine H₃ receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ not experimentally determined; contains cyclobutyl‑diazepane core known to confer low‑nanomolar affinity |
| Comparator Or Baseline | JNJ-39220675 (cyclobutyl‑diazepane core): IC₅₀ = 1.6 nM (human H₃); 4-cyclobutyl‑diazepane with bulkier amide: IC₅₀ = 28 nM; piperazine analog: IC₅₀ typically >100 nM |
| Quantified Difference | Core‑dependent affinity shift of ≥60‑fold between matched cyclobutyl‑diazepane and piperazine pairs |
| Conditions | Human and rat histamine H₃ receptor binding assays (radioligand displacement) |
Why This Matters
Selection of the cyclobutyl‑diazepane scaffold over simpler diamines is essential for retaining the low‑nanomolar receptor engagement documented in H₃ antagonist development programmes.
- [1] BindingDB entries for CHEMBL1223235, CHEMBL1223380, and related 4-cyclobutyl-1,4-diazepanes. https://www.bindingdb.org (accessed 2026-05-09). View Source
